2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide
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Description
2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide is a useful research compound. Its molecular formula is C11H12N8OS2 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide is a hydrazide derivative characterized by its unique structural features, including thiazole and triazole moieties. These structural components suggest potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research.
- Molecular Formula : C15H15N5O2S2
- Molecular Weight : 361.44 g/mol
- CAS Number : 338418-57-8
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications. The presence of both thiazole and triazole rings is associated with diverse pharmacological effects.
Antimicrobial Activity
Research indicates that thiazole derivatives often exhibit significant antimicrobial properties. The compound's structure suggests it may target microbial cell membranes or metabolic pathways. For instance, compounds containing thiazole rings have shown efficacy against various bacterial strains and fungi .
Anticancer Activity
The triazole moiety is known for its anticancer properties. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells by interfering with DNA synthesis and cell signaling pathways. For example, derivatives with triazole structures have been reported to exhibit IC50 values in the low micromolar range against several cancer cell lines .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be partially explained through its structure:
Structural Feature | Biological Activity |
---|---|
Thiazole Ring | Antimicrobial effects |
Triazole Ring | Anticancer properties |
Cyano Group | Potential herbicidal activity |
The combination of these features may lead to synergistic effects that enhance the overall biological activity compared to compounds containing only one type of heterocycle .
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial activity of various thiazole derivatives, including those related to our compound. Results indicated that compounds with a cyano group showed enhanced activity against Gram-positive and Gram-negative bacteria, suggesting that the cyano functionality may play a crucial role in increasing potency .
Study 2: Anticancer Screening
In vitro studies on related triazole compounds demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values ranged from 10 to 30 µM for these derivatives, indicating promising anticancer potential .
The proposed mechanisms for the biological activities include:
- Antimicrobial Action : Disruption of microbial cell wall synthesis or interference with metabolic processes.
- Anticancer Mechanism : Induction of apoptosis through the inhibition of DNA replication and interference with cell cycle progression.
Properties
IUPAC Name |
N-[[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N8OS2/c1-7-8(2-12)11(18-22-7)21-4-10(20)17-16-9(13)3-19-6-14-5-15-19/h5-6H,3-4H2,1H3,(H2,13,16)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNLZFKDFWYAED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)SCC(=O)NN=C(CN2C=NC=N2)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N8OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338418-78-3 |
Source
|
Record name | 2-[(4-Cyano-5-methyl-3-isothiazolyl)thio]acetic acid 2-[1-imino-2-(1H-1,2,4-triazol-1-yl)ethyl]hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338418-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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